2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
Overview
Description
2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is a chemical compound with the molecular formula C8H13Cl2NO2 and a molecular weight of 226.1 g/mol . It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, also known as 3-(Dichloroacetyl)-2,2,5-trimethyloxazolidine, is the detoxifying enzyme glutathione S-transferase (GST) . This enzyme plays a crucial role in the detoxification of herbicides in plants .
Mode of Action
The compound interacts with its target, GST, by inducing its expression and activity . This interaction results in an increased ability of the enzyme to react with its substrate, 1-chloro-2,4-dinitrobenzene (CDNB), thereby enhancing the detoxification process .
Biochemical Pathways
The compound affects the biochemical pathway involving the detoxification of herbicides. It increases the expression levels of detoxifying enzymes, including GST, catalase (CAT), and peroxidase (POD), thereby reducing the phytotoxicity of sulfonylurea herbicides in maize seedlings .
Pharmacokinetics
It’s known that the compound is used as an inert ingredient in herbicide formulations applied to corn, with a maximum limit of 05 pounds per acre .
Result of Action
The result of the compound’s action is the protection of maize from damage by chlorsulfuron, a sulfonylurea herbicide . By inducing the production of glutathione (GSH) and the activity of GST, the compound enhances the ability of maize to detoxify chlorsulfuron .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the concentration of the compound and the presence of other substances. For example, the R-isomer of the compound has been found to have optimal protective effects at a concentration of 25 mg·L −1 .
Biochemical Analysis
Biochemical Properties
2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine plays a significant role in biochemical reactions, particularly in the induction of glutathione (GSH) production and glutathione S-transferase (GST) activity. The compound interacts with enzymes such as GST, which is involved in detoxification processes. The R-isomer of this compound has been shown to enhance the ability of GST to react with substrates like 1-chloro-2,4-dinitrobenzene (CDNB), thereby protecting cells from damage by herbicides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce the production of antioxidative enzymes such as catalase (CAT) and peroxidase (POD), which play crucial roles in mitigating oxidative stress within cells . Additionally, it affects the expression of genes involved in detoxification and stress response pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to GST, enhancing its activity and facilitating the detoxification of harmful substances. This binding interaction leads to the activation of antioxidative pathways and the upregulation of genes associated with stress response . Furthermore, this compound does not appear to produce toxic metabolites, distinguishing it from other compounds with similar structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its efficacy in inducing GST activity and antioxidative responses over extended periods . Long-term studies have shown that this compound continues to protect cells from oxidative damage and maintain cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces GST activity and enhances antioxidative responses without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to detoxification and antioxidative responses. The compound interacts with enzymes such as GST, which catalyzes the conjugation of GSH to various substrates, facilitating their excretion from the cell . This interaction enhances the cell’s ability to detoxify harmful substances and maintain metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments where it exerts its effects . Its localization within cells is crucial for its role in enhancing antioxidative responses and protecting cells from oxidative damage.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and organelles involved in detoxification processes. The compound’s activity is influenced by its subcellular localization, as it interacts with enzymes and biomolecules within these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in protecting cells from oxidative stress.
Preparation Methods
The synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine involves the reaction of dichloroacetyl chloride with 2,2,5-trimethyloxazolidine . The reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.
Substitution: The dichloroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-documented.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine include:
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
- 2,2-Dichloro-1-(2,2,5-trimethyloxazolidin-3-yl)ethanone
Compared to these compounds, this compound is unique due to its specific dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in applications such as herbicide safeners and other agrochemical uses .
Properties
IUPAC Name |
2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSILKYZQZHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(O1)(C)C)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5028031 | |
Record name | 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5028031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52836-31-4 | |
Record name | 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52836-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052836314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2,2-dichloro-1-(2,2,5-trimethyl-3-oxazolidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5028031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dichloroacetyl)-2,2,5-trimethyloxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,5-TRIMETHYL-3-DICHLOROACETYL-1,3-OXAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLY7K2SJEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-(Dichloroacetyl)-2,2,5-trimethyloxazolidine (R-29148) in agriculture?
A1: R-29148 acts as a herbicide safener, specifically providing protection to crops like corn from damage caused by certain thiocarbamate herbicides. []
Q2: How does R-29148 interact with thiocarbamate herbicides to protect crops?
A2: While the exact mechanism is not fully elucidated in the provided research, studies demonstrate that R-29148 effectively reduces the phytotoxicity of thiocarbamate herbicides like EPTC (S-ethyl dipropylthiocarbamate) and vernolate (S-propyl dipropylthiocarbamate) on corn. This suggests that R-29148 might enhance the detoxification of these herbicides within the corn plant, allowing for healthy growth even in their presence. []
Q3: Were there any limitations observed in the protective effect of R-29148 compared to other formulations?
A3: Research indicated that starch xanthate formulations of EPTC and vernolate, when combined with R-29148, provided a lower level of protection to corn compared to the direct addition of R-29148. This suggests potential formulation-specific interactions that might influence the efficacy of R-29148. []
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